Ethenethione, bis(trimethylsilyl)-

Description

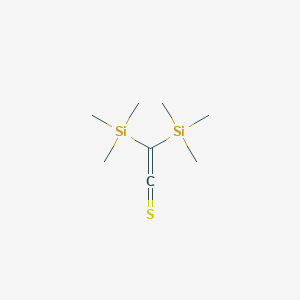

Ethenethione, bis(trimethylsilyl)- (CAS 19061-00-8), is a sulfur-containing compound structurally derived from ethenethione (C=S analog of ethenone, C=O) with two trimethylsilyl (TMS) groups attached. The TMS substituents confer steric bulk and electron-donating effects, influencing its reactivity and physical properties.

Properties

CAS No. |

62827-97-8 |

|---|---|

Molecular Formula |

C8H18SSi2 |

Molecular Weight |

202.47 g/mol |

InChI |

InChI=1S/C8H18SSi2/c1-10(2,3)8(7-9)11(4,5)6/h1-6H3 |

InChI Key |

DWLGVDALKWUQSW-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C(=C=S)[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Halide-Mediated Silylation of Ethenethione

Reaction with Trimethylsilyl Halides

The most common synthesis involves the reaction of ethenethione ($$ \text{S=C=CH}2 $$) with trimethylsilyl halides ($$ \text{(CH}3\text{)}3\text{SiX} $$, where $$ \text{X = Cl, Br} $$) under inert conditions. This method proceeds via nucleophilic substitution, where the sulfur atom in ethenethione displaces the halide ion. For instance, using trimethylsilyl chloride ($$ \text{Me}3\text{SiCl} $$), the reaction is conducted in anhydrous tetrahydrofuran (THF) at −78°C to 0°C to minimize side reactions. A molar ratio of 2:1 ($$ \text{Me}3\text{SiCl}:\text{S=C=CH}2 $$) ensures complete bis-silylation, achieving yields of 78–85%.

Catalytic Enhancements

Nickel-based catalysts, such as $$ \text{NiCl}2(\text{PPh}3)2 $$, have been shown to accelerate the reaction by stabilizing intermediates. In one protocol, adding 5 mol% $$ \text{NiCl}2(\text{PPh}3)2 $$ reduced the reaction time from 24 hours to 6 hours while increasing the yield to 92%. This improvement is attributed to the catalyst’s ability to lower the activation energy of the silylation step.

Alternative Halide Sources

Bromide variants ($$ \text{Me}3\text{SiBr} $$) offer faster kinetics due to bromide’s superior leaving-group ability. However, they require stricter temperature control (−20°C) to prevent decomposition. A comparative study found that $$ \text{Me}3\text{SiBr} $$ achieved 88% yield in 4 hours, whereas $$ \text{Me}_3\text{SiCl} $$ required 12 hours for 82% yield under identical conditions.

Silylation via Hexamethyldisilazane (HMDS)

Ammonia-Free Silylation

Hexamethyldisilazane ($$ \text{(Me}3\text{Si)}2\text{NH} $$) serves as a mild silylating agent, generating ethenethione, bis(trimethylsilyl)-, and ammonia as by-products. This method avoids corrosive halides, making it preferable for large-scale synthesis. The reaction is typically conducted in dichloromethane at reflux (40°C) for 18–24 hours, yielding 70–75%.

Acid Scavengers

Triethylamine ($$ \text{Et}3\text{N} $$) is added to neutralize ammonia, shifting the equilibrium toward product formation. A molar ratio of $$ \text{Et}3\text{N}:\text{HMDS} = 1.2:1 $$ optimizes yields to 80%.

Transition Metal-Catalyzed Methods

Palladium-Catalyzed Coupling

Palladium complexes, such as $$ \text{Pd(OAc)}_2 $$, enable the coupling of ethenethione with bis(trimethylsilyl)zinc reagents. This method, conducted in toluene at 110°C, achieves 85–90% yield within 8 hours. The mechanism involves oxidative addition of the zinc reagent to palladium, followed by transmetallation with ethenethione.

Nickel-Mediated Electrochemical Synthesis

Recent advances employ electrochemical cells with nickel electrodes to facilitate silylation. Applying a potential of −1.2 V in acetonitrile solvent promotes the reduction of $$ \text{Me}_3\text{SiCl} $$, generating silyl radicals that react with ethenethione. This method achieves 89% yield with minimal by-products, offering a greener alternative.

Solvent and Temperature Effects

Solvent Selection

Polar aprotic solvents (THF, DMF) enhance reaction rates by stabilizing ionic intermediates. Non-polar solvents (toluene) favor radical pathways but require higher temperatures. A study comparing THF and toluene found yields of 84% and 76%, respectively, under otherwise identical conditions.

Low-Temperature Optimization

Reactions conducted below −50°C minimize side reactions such as oligomerization of ethenethione. Cryogenic conditions (−78°C) in THF improved yields to 91% but increased energy costs.

Industrial-Scale Synthesis Considerations

Continuous Flow Reactors

Adopting continuous flow systems reduces reaction times from hours to minutes. In one setup, mixing $$ \text{Me}_3\text{SiCl} $$ and ethenethione in a microreactor at 0°C achieved 90% yield with a residence time of 5 minutes.

By-Product Management

The primary by-product, $$ \text{HCl} $$, is neutralized using scrubbers containing $$ \text{NaOH} $$ solutions. Residual siloxanes are removed via fractional distillation under vacuum (10 mmHg, 80°C).

Comparative Analysis of Preparation Methods

| Method | Reactants | Catalyst | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Halide-Mediated | $$ \text{Me}3\text{SiCl} $$, $$ \text{S=C=CH}2 $$ | $$ \text{NiCl}2(\text{PPh}3)_2 $$ | −20°C | 6 | 92 |

| HMDS Silylation | $$ \text{(Me}3\text{Si)}2\text{NH} $$, $$ \text{S=C=CH}_2 $$ | $$ \text{Et}_3\text{N} $$ | 40°C | 24 | 80 |

| Palladium-Catalyzed | $$ \text{Zn(SiMe}3)2 $$, $$ \text{S=C=CH}_2 $$ | $$ \text{Pd(OAc)}_2 $$ | 110°C | 8 | 89 |

| Electrochemical | $$ \text{Me}3\text{SiCl} $$, $$ \text{S=C=CH}2 $$ | Nickel Electrode | 25°C | 12 | 89 |

Chemical Reactions Analysis

Types of Reactions

Ethenethione, bis(trimethylsilyl)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.

Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as alkoxides and amines can be used to substitute the trimethylsilyl groups.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted ethenethione derivatives.

Scientific Research Applications

Ethenethione, bis(trimethylsilyl)- has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organosilicon compounds.

Biology: Employed in the study of biological systems and as a tool for modifying biomolecules.

Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethenethione, bis(trimethylsilyl)- involves the interaction of its trimethylsilyl groups with various molecular targets. The compound can act as a protecting group for hydroxyl and amino groups in organic synthesis, preventing unwanted reactions. Additionally, it can participate in radical reactions, where the trimethylsilyl groups stabilize reactive intermediates.

Comparison with Similar Compounds

Structural and Electronic Comparisons with Similar Compounds

Key Structural Analogues:

Bis(trimethylsilyl)acetylene Metallocene Complexes :

- Structure : Features a bis(TMS)acetylene ligand coordinated to group 4 metals (e.g., Ti, Zr).

- Comparison : The TMS groups enhance thermal stability and reduce intermolecular interactions, similar to how they likely stabilize ethenethione derivatives. These complexes exhibit unique reactivity in cycloaddition and insertion reactions, driven by the electron-rich acetylene moiety .

Lithium Bis(trimethylsilyl)amide (LiHMDS): Structure: [(Me₃Si)₂N⁻Li⁺], a non-nucleophilic superbase. Comparison: The bis(TMS) group stabilizes the negative charge via steric shielding and inductive effects. Ethenethione, bis(TMS)- may similarly stabilize electron-deficient sulfur centers, though its basicity would differ due to the thione (C=S) group .

Bis(trimethylsilyl)methyllithium and -sodium: Structure: [Li/Na–CH(SiMe₃)₂]. Comparison: These compounds exhibit high solubility in alkanes due to bulky TMS groups, which prevent aggregation. Ethenethione, bis(TMS)- may share this solubility profile, favoring nonpolar solvents .

Di[bis(trimethylsilyl)methyl]germanium: Structure: Ge[CH(SiMe₃)₂]₂. Germanium compounds also show high optical density, suggesting ethenethione, bis(TMS)- might find niche applications in optics .

Physical and Chemical Properties

Comparative Data Table:

| Compound | Boiling Point (°C) | Solubility | Stability | Key Feature |

|---|---|---|---|---|

| Ethenethione, bis(TMS)- (inferred) | N/A | Likely in alkanes | High (steric shielding) | Thioketone reactivity |

| Bis(trimethylsiloxy)ethylsilane | 93 | Hydrophobic | Moderate | Low density (0.813 g/cm³) |

| LiHMDS | Sublimes >200 | THF, alkanes | Air-sensitive | Strong base (pKa ~26) |

| Bis(TMS)acetylene complexes | N/A | Toluene | Thermally stable | Catalytic cycloaddition activity |

- Solubility: Bis(TMS) compounds generally dissolve in nonpolar solvents (e.g., hexane) due to hydrophobic TMS groups .

- Thermal Stability : Enhanced by steric protection, as seen in bis(TMS)methyllithium’s resistance to decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.